molecular formula C6H10O2 B6198453 rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol CAS No. 36368-46-4

rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol

Cat. No.: B6198453
CAS No.: 36368-46-4
M. Wt: 114.14 g/mol
InChI Key: YFOLSJPLSOPDLT-HSUXUTPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol involves the formation of a bicyclic ring system through a Diels-Alder reaction followed by reduction of the resulting cycloadduct.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium methoxide", "Methanol", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene and maleic anhydride undergo a Diels-Alder reaction in the presence of sodium methoxide in methanol to form the bicyclic adduct.", "Step 2: The resulting adduct is reduced with sodium borohydride in acetic acid to yield the corresponding diol.", "Step 3: The diol is treated with sodium hydroxide and hydrochloric acid to form the desired racemic oxabicycloheptane-6-ol." ] }

CAS No.

36368-46-4

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol

InChI

InChI=1S/C6H10O2/c7-5-1-4-2-6(5)8-3-4/h4-7H,1-3H2/t4-,5-,6-/m1/s1

InChI Key

YFOLSJPLSOPDLT-HSUXUTPPSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@@H]1O)OC2

Canonical SMILES

C1C2CC(C1O)OC2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.